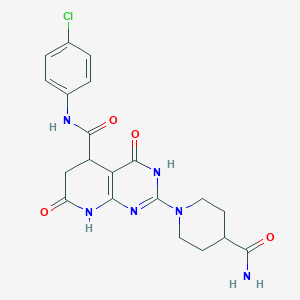

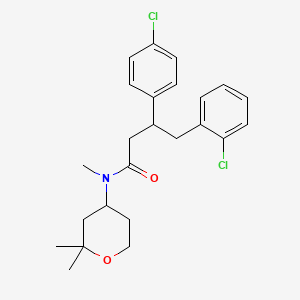

C24H29Cl2NO2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the molecular formula C24H29Cl2NO2 is known as Loratadine. It is a second-generation antihistamine used to treat allergies. Unlike first-generation antihistamines, Loratadine does not easily cross the blood-brain barrier, which reduces the likelihood of sedation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through multiple routes. One common method involves the reaction of 8-chloro-6,11-dihydro-11-(N-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine with ethyl chloroformate in the presence of N-ethyl-N,N-diisopropylamine in toluene at 60-75°C for 1-2 hours. The reaction mixture is then cooled, and water is added to adjust the pH to 5.0-5.5 with hydrochloric acid. The organic phase is washed with water, and the solvent is removed. The residue is purified in isopropyl ether followed by crystallization in acetonitrile .

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale synthesis using similar reaction conditions as described above but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Loratadine undergoes various chemical reactions, including:

Oxidation: Loratadine can be oxidized to form its active metabolite, .

Reduction: Reduction reactions are less common but can be used to modify the compound for specific research purposes.

Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like can be used.

Substitution: Halogenation can be achieved using reagents like or under controlled conditions.

Major Products

Desloratadine: The primary active metabolite formed through oxidation.

Various substituted derivatives: Depending on the reagents and conditions used, different functional groups can be introduced into the Loratadine molecule.

Applications De Recherche Scientifique

Loratadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antihistamine activity and structure-activity relationships.

Biology: Investigated for its effects on histamine receptors and its role in allergic responses.

Medicine: Widely used in clinical studies to evaluate its efficacy and safety in treating allergic conditions such as rhinitis and urticaria.

Industry: Employed in the development of new antihistamine drugs and formulations

Mécanisme D'action

Loratadine exerts its effects by selectively inhibiting peripheral H1 receptors . This prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The compound does not significantly cross the blood-brain barrier, minimizing central nervous system effects like drowsiness .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.

Fexofenadine: Known for its non-sedative properties and used to treat similar allergic conditions.

Desloratadine: The active metabolite of Loratadine, offering similar benefits but with a longer duration of action.

Uniqueness

Loratadine is unique due to its high selectivity for peripheral H1 receptors and its minimal sedative effects. This makes it a preferred choice for patients who need effective allergy relief without the drowsiness associated with first-generation antihistamines .

Propriétés

Formule moléculaire |

C24H29Cl2NO2 |

|---|---|

Poids moléculaire |

434.4 g/mol |

Nom IUPAC |

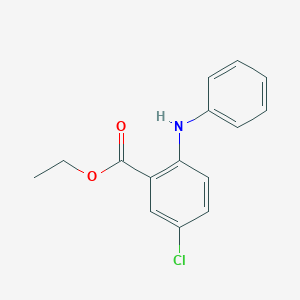

4-(2-chlorophenyl)-3-(4-chlorophenyl)-N-(2,2-dimethyloxan-4-yl)-N-methylbutanamide |

InChI |

InChI=1S/C24H29Cl2NO2/c1-24(2)16-21(12-13-29-24)27(3)23(28)15-19(17-8-10-20(25)11-9-17)14-18-6-4-5-7-22(18)26/h4-11,19,21H,12-16H2,1-3H3 |

Clé InChI |

TULKOYIVOUPXHN-UHFFFAOYSA-N |

SMILES canonique |

CC1(CC(CCO1)N(C)C(=O)CC(CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)

![Urea, N-[4-[7-amino-3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12625408.png)

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-(1H-indol-3-ylmethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12625412.png)

![N-[(3-Ethoxy-4-hydroxyphenyl)methyl]urea](/img/structure/B12625430.png)

![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)

![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)